ETHYL 1-{[3-[(3-BROMO-4-METHYLPHENYL)IMINO]-2-OXO-1H-INDOL-1(2H)-YL]METHYL}-3-PIPERIDINECARBOXYLATE
Overview
Description
Ethyl 1-({3-[(3-bromo-4-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-3-carboxylate is a complex organic compound that features a unique structure combining an indole moiety, a piperidine ring, and a brominated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{[3-[(3-BROMO-4-METHYLPHENYL)IMINO]-2-OXO-1H-INDOL-1(2H)-YL]METHYL}-3-PIPERIDINECARBOXYLATE typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the indole moiety with the piperidine ring and the brominated phenyl group using suitable coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-({3-[(3-bromo-4-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 1-({3-[(3-bromo-4-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of ETHYL 1-{[3-[(3-BROMO-4-METHYLPHENYL)IMINO]-2-OXO-1H-INDOL-1(2H)-YL]METHYL}-3-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The indole moiety can interact with various receptors, while the brominated phenyl group can enhance binding affinity through halogen bonding . The piperidine ring can provide additional interactions with biological targets, leading to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indomethacin and tryptophan share the indole moiety and exhibit similar biological activities.
Piperidine Derivatives: Compounds like piperidine and its derivatives are known for their pharmacological properties.
Brominated Phenyl Compounds: Compounds like bromobenzene and its derivatives are used in various chemical reactions and applications.
Uniqueness
Ethyl 1-({3-[(3-bromo-4-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-3-carboxylate is unique due to its combination of an indole moiety, a piperidine ring, and a brominated phenyl group. This unique structure provides a diverse range of chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 1-[[3-(3-bromo-4-methylphenyl)imino-2-oxoindol-1-yl]methyl]piperidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrN3O3/c1-3-31-24(30)17-7-6-12-27(14-17)15-28-21-9-5-4-8-19(21)22(23(28)29)26-18-11-10-16(2)20(25)13-18/h4-5,8-11,13,17H,3,6-7,12,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLMFJFAJMZAEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CN2C3=CC=CC=C3C(=NC4=CC(=C(C=C4)C)Br)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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